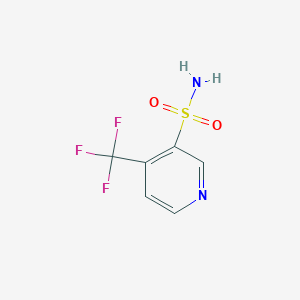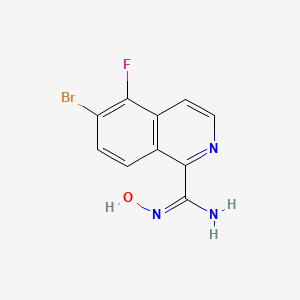
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexyl ring, a cyclopropane ring, and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide typically involves the reaction of 4-aminocyclohexylamine with 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反応の分析
Types of Reactions
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
科学的研究の応用
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers
作用機序
The mechanism of action of N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses and physiological processes .
類似化合物との比較
Similar Compounds
- 2-(4-Aminocyclohexyl)-ethyl acetate
- N-Methylphenylalanyl-N-[(trans-4-aminocyclohexyl)methyl]-L-prolinamide
- 4-[5-(Trans-4-Aminocyclohexylamino)-3-Isopropylpyrazolo[1,5-a]Pyrimidin-7-Ylamino]-N,N-Dimethylbenzenesulfonamide
Uniqueness
N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of a cyclohexyl ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
N-(4-aminocyclohexyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-11(6-7-11)10(14)13-9-4-2-8(12)3-5-9/h8-9H,2-7,12H2,1H3,(H,13,14) |
InChIキー |
IJJRCJFNDVTINS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(=O)NC2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



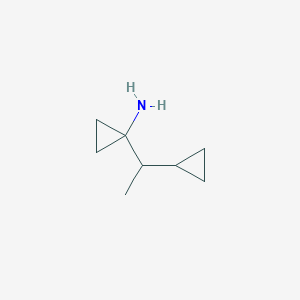

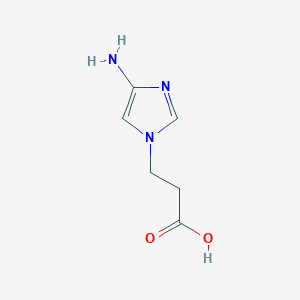
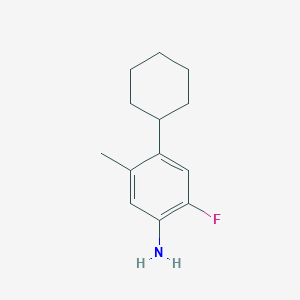
![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
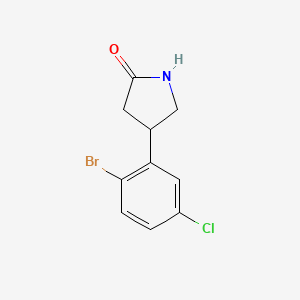
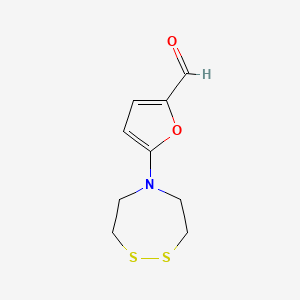

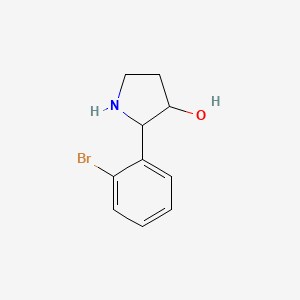
![2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13179706.png)

